![molecular formula C17H16N4O4S B4280873 N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4280873.png)
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
Overview
Description
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, also known as BIS, is a chemical compound that has been extensively studied for its potential use in scientific research. BIS is a fluorescent dye that has been used in a variety of applications, including in vitro and in vivo imaging, protein labeling, and as a biosensor.
Scientific Research Applications
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has been used in a variety of scientific research applications, including fluorescence microscopy, protein labeling, and as a biosensor. N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have high quantum yield, photostability, and brightness, making it an ideal fluorescent dye for imaging applications. N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has also been used to label proteins, allowing for the visualization of protein localization and interactions. Additionally, N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has been used as a biosensor for the detection of various analytes, including glucose and ions.
Mechanism of Action
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a higher wavelength. The mechanism of action of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide as a biosensor involves the binding of the analyte to the dye, resulting in a change in fluorescence intensity. The mechanism of action of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide as a protein label involves the covalent attachment of the dye to the protein, resulting in the visualization of the protein through fluorescence microscopy.
Biochemical and Physiological Effects
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have low cytotoxicity, making it a safe option for in vitro and in vivo imaging applications. N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has also been shown to have low nonspecific binding, allowing for specific labeling of proteins and detection of analytes.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in lab experiments include its high quantum yield, photostability, and brightness, making it an ideal fluorescent dye for imaging applications. Additionally, N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has low cytotoxicity and nonspecific binding, making it a safe option for in vitro and in vivo experiments. The limitations of using N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide include its relatively high cost compared to other fluorescent dyes and its limited applications in certain types of experiments.
Future Directions
For the use of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in scientific research include the development of new biosensors and protein labeling techniques using N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide. Additionally, the use of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in combination with other imaging techniques, such as super-resolution microscopy, could lead to new insights into cellular processes. Further research is also needed to fully understand the mechanism of action of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide and its potential applications in other areas of scientific research.
Conclusion
In conclusion, N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, or N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, is a fluorescent dye that has been extensively studied for its potential use in scientific research. N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have high quantum yield, photostability, and brightness, making it an ideal fluorescent dye for imaging applications. N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has also been used to label proteins and as a biosensor for the detection of various analytes. Further research is needed to fully understand the potential applications of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in scientific research.
properties
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-17(21-10-1-2-11-21)12-6-8-13(9-7-12)20-26(23,24)15-5-3-4-14-16(15)19-25-18-14/h3-9,20H,1-2,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXGLDQIVJHEHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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